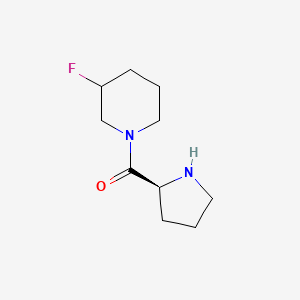
1-(L-Prolyl)-3-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-fluoropiperidine is a synthetic compound that combines the structural features of L-proline and fluoropiperidine. L-proline is a naturally occurring amino acid known for its role in protein synthesis and structural stability. The addition of a fluorine atom to the piperidine ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-(L-Prolyl)-3-fluoropiperidine involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the L-proline moiety. The fluorination of the piperidine ring is typically achieved using selective fluorinating agents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(L-Prolyl)-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Scientific Research Applications
1-(L-Prolyl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into peptides and proteins can provide insights into the role of proline and fluorine in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it a valuable component in the development of high-performance products.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-fluoropiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(L-Prolyl)-3-fluoropiperidine can be compared to other similar compounds, such as:
L-Proline Derivatives: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline share structural similarities with this compound. the addition of the fluorine atom in this compound provides unique chemical properties that enhance its stability and reactivity.
Fluorinated Piperidines: Other fluorinated piperidine compounds, such as 3-fluoropiperidine and 4-fluoropiperidine, also exhibit enhanced chemical properties due to the presence of fluorine. the incorporation of the L-proline moiety in this compound adds an additional layer of complexity and functionality.
Properties
Molecular Formula |
C10H17FN2O |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
(3-fluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChI Key |
JDVZXJADCICNND-GKAPJAKFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)F |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


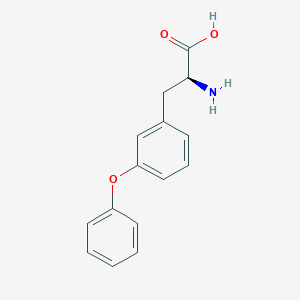

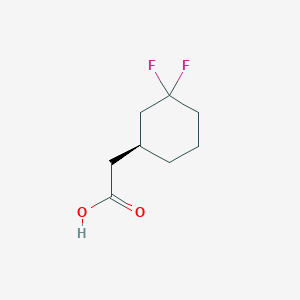
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
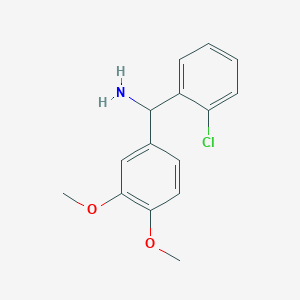
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)

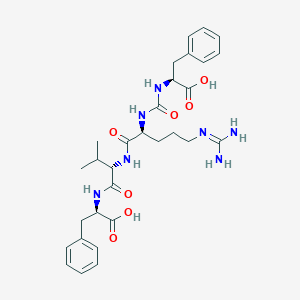
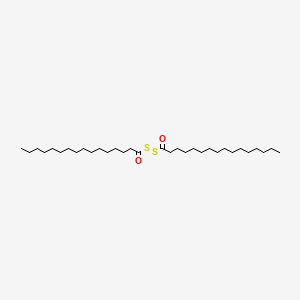
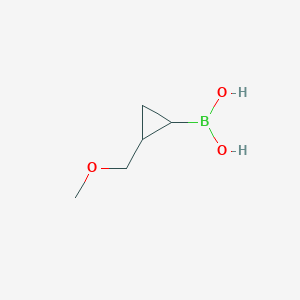
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
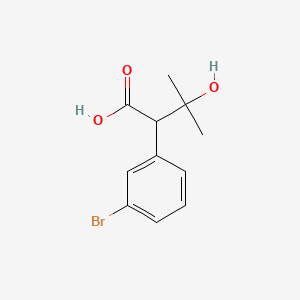
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
